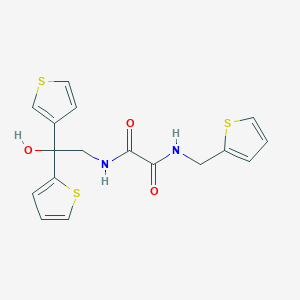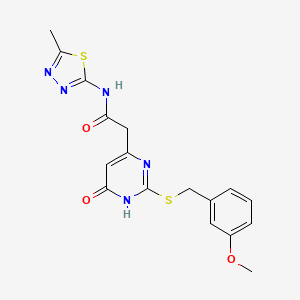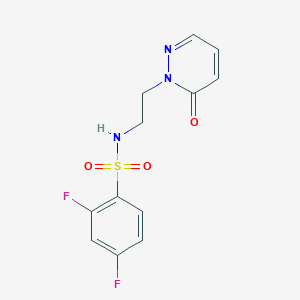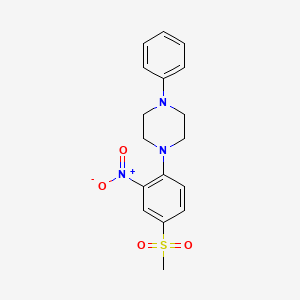![molecular formula C24H19ClN2O4S B2576734 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866725-55-5](/img/structure/B2576734.png)
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H19ClN2O4S and its molecular weight is 466.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and crystal structure of related compounds demonstrate advanced chemical techniques and analytical methods. For instance, the synthesis of 7-Acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline provides insights into complex molecule creation, characterized by 1H-NMR, IR, ESI-MS, and single-crystal X-ray diffraction techniques, revealing its orthorhombic crystal structure (Li et al., 2007). Similarly, structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides were studied, showing how these compounds form gels and crystalline solids with mineral acids, providing a foundation for exploring new materials with unique properties (A. Karmakar, R. Sarma, J. Baruah, 2007).
Antimicrobial and Antitumor Activities
Research into the antimicrobial and antitumor activities of quinazolinone derivatives has shown promising results. For example, novel 3-benzyl-substituted-4(3H)-quinazolinones were evaluated for in vitro antitumor activity, revealing several compounds with significant broad-spectrum antitumor activity, highlighting the potential for these compounds in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016). Additionally, a novel anilidoquinoline derivative demonstrated therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects, which suggests potential applications in antiviral therapy (Joydeep Ghosh et al., 2008).
Radiomodulatory Effects and Imaging Applications
The radiomodulatory effect of a non-electrophilic NQO1 inducer identified in a screen of new 6, 8-diiodoquinazolin-4(3H)-ones carrying a sulfonamide moiety offers insights into potential antioxidant and radiomodulatory agents. This compound showed potent NQO1 inducer activity in vitro and reduced the damaging effects of gamma radiation, suggesting applications in radioprotection (A. M. Soliman et al., 2020). Another study evaluated two 18F-labeled PET ligands for their kinetics in the monkey brain and in vivo imaging of translocator protein (18 kDa) in the infarcted rat brain, demonstrating their usefulness in imaging studies of TSPO in primates (Joji Yui et al., 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-7-5-6-10-20(16)26-23(28)15-27-14-22(32(30,31)18-8-3-2-4-9-18)24(29)19-13-17(25)11-12-21(19)27/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALGXUMQZYOQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B2576651.png)
![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2576652.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2576653.png)


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)






![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)
